molecular formula C7H6BrN3 B8765433 7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B8765433
M. Wt: 212.05 g/mol
InChI Key: HYFWPOSBCNULAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-3-9-11-6(5)7(8)10-4/h2-3H,1H3,(H,9,11)

InChI Key

HYFWPOSBCNULAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Br)NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4,6-dimethylpyridin-3-amine [104829-98-3] (4.00 g, 19.9 mmol) in acetic acid (300 mL) was treated with a solution of sodium nitrite (1.37 g, 19.9 mmol) in water (2.5 mL). The reaction mixture was stirred at RT for 15 min and was then allowed to stand at ambient temperature for 24 h. An additional solution of sodium nitrite (500 mg, 7.25 mmol) in water (1 mL) was added to the mixture which was allowed to stand at RT for 16 h. Acetic acid was evaporated under reduced pressure and the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3. The precipitate was filtered off, washed and discarded. The combined filtrates were washed with water and brine, then dried (Phase separator) and concentrated under vacuum to give 7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine as a solid. MS (LC-MS): 212 [M+H]+, tR (HPLC conditions k): 2.49 min.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.